Glyzinc

Descripción

Nomenclature and Chemical Identity of Glyzinc

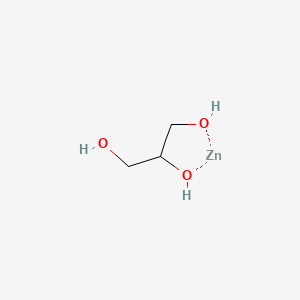

The primary chemical identity associated with the name this compound in several academic and patent contexts is zinc glycerolate. lookchem.comnih.govgoogle.comgoogle.comnih.govufl.eduresearchgate.netresearchgate.netacs.orgresearchgate.net This compound is identified by the CAS number 16754-68-0. lookchem.comnih.gov Its molecular formula is often cited as C₃H₆O₃Zn or C₃H₈O₃Zn, and it corresponds to PubChem CID 174617. nih.govnih.govnih.gov Zinc glycerolate is described as a reaction product typically formed by heating zinc oxide or a zinc oxide precursor compound with glycerol (B35011). google.comgoogle.comgoogle.com It exists as a solid material often characterized by plate-like crystals. google.comgoogle.com

It is important to note the alternative usage of the name "this compound" in some contexts, where it refers to zinc glycinate (B8599266), a coordination compound formed between zinc and the amino acid glycine (B1666218). ontosight.aicovalo.com While both are zinc coordination compounds, they possess distinct chemical structures and properties, arising from the different ligands (glycerol vs. glycine) coordinated to the zinc ion. Academic research trajectories exist for both zinc glycerolate and zinc glycinate, contributing to the potential for confusion if the specific chemical identity is not clearly defined.

The computed properties for the compound with PubChem CID 174617 (Zinc Glycerolate) include a molecular weight of approximately 155.5 g/mol or 247.56176 g/mol depending on the specific form or interpretation. lookchem.comnih.gov

Academic Significance of this compound as a Coordination Compound

This compound, specifically as zinc glycerolate, holds academic significance as a coordination compound due to its formation through the reaction of a metal precursor (zinc oxide) with an organic molecule (glycerol) to form a metal alkoxide or glycerolate. google.comgoogle.comgoogle.com The structure of zinc glycerolate involves the coordination of glycerol molecules, likely in a deprotonated form, to zinc ions. Studies on the crystal and molecular structure of zinc monoglycerolate have been reported in academic literature, providing insights into the coordination environment around the zinc center. google.com The formation of this coordination complex influences the physical and chemical properties of the resulting material, such as its crystalline nature and lubricity. google.comgoogle.comgoogle.com The ability of zinc to coordinate with polyols like glycerol is a subject of academic interest in understanding metal-organic interactions and the synthesis of novel materials.

Overview of Research Trajectories for this compound

Academic research involving this compound, predominantly as zinc glycerolate, has explored various trajectories. Investigations have focused on its synthesis methods, including the reaction conditions such as temperature and reactant ratios that influence the formation and characteristics of the plate-like crystals. google.comgoogle.com Studies have examined the use of zinc glycerolate as a material in different applications. For instance, academic research has investigated its potential as a foliar fertilizer for zinc biofortification in crops like wheat, assessing its effectiveness in increasing zinc content in grains and its impact on cadmium reduction. ufl.eduresearchgate.netacs.orgresearchgate.net Research has also explored its properties as an antimicrobial or antibacterial agent. google.comgoogle.com Early academic work also investigated the anti-ulcer activity of zinc monoglycerolate. researchgate.netpharmacoeconomics.ru Furthermore, its use as a UV-shielding material and bonding agent in materials science has been a subject of study. google.comgoogle.com

Separately, research trajectories concerning "this compound" in the context of zinc glycinate have focused on its role as a highly bioavailable source of zinc in nutritional applications and its effects on biological processes, such as immune function and protein synthesis. ontosight.ai Academic studies have compared zinc glycinate to other zinc sources, like zinc sulfate (B86663), in terms of bioavailability and efficacy in specific applications, such as improving growth performance and intestinal health in broilers. uliege.be Research has also explored the preparation and effects of zinc-glycine chelates in plant nutrition, examining their impact on nutrient content in crops like tea. mdpi.com

Research Findings Examples:

Studies on the synthesis of zinc glycerolate have indicated that heating a mixture of zinc oxide with glycerol at temperatures between 120°C and 300°C yields the compound, with the reaction proceeding more rapidly at higher temperatures. google.comgoogle.com Lower temperature synthesis methods (15°C to 105°C) have also been explored. google.com

Academic investigations into zinc glycerolate as a foliar fertilizer have shown its potential to significantly increase zinc content in wheat grains. ufl.eduresearchgate.netacs.orgresearchgate.net

Research comparing zinc glycinate to zinc sulfate in broiler diets found that zinc glycinate demonstrated superior performance in improving growth and intestinal barrier function, attributed to better bioavailability. uliege.be

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

propane-1,2,3-triol;zinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937344 | |

| Record name | Propane-1,2,3-triol--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-68-0 | |

| Record name | Propane-1,2,3-triol--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Conventional Synthetic Pathways for Glyzinc Preparation

Conventional methods for synthesizing this compound typically involve direct reactions between zinc precursors and glycerol (B35011) or glycine (B1666218) in a liquid medium, often at elevated temperatures.

The preparation of zinc glycerolate, a form of this compound, commonly involves the reaction of zinc oxide (ZnO) or zinc acetate (B1210297) with glycerol. For instance, reacting ZnO with glycerol at elevated temperatures (e.g., 100-160°C) can yield zinc glycerolate google.comcore.ac.uk. This reaction may require catalysts or specific solvents to facilitate the process and improve yield google.com. Another approach involves the reaction of zinc acetate with glycerol, which is reported to occur at lower temperatures (170-185°C) compared to using inorganic zinc sources like ZnO shu.ac.uk.

Similarly, zinc glycinate (B8599266), another form of this compound, can be synthesized by reacting zinc sources such as zinc sulfate (B86663), ZnO, or zinc acetate with glycine. These reactions are often carried out in aqueous solutions, with parameters like pH and temperature being critical for the chelation process mdpi.comsemanticscholar.orggoogle.com. For example, one method describes reacting glycine and zinc sulfate in water, adjusting the pH, and heating the mixture to obtain zinc glycinate google.com. Another study details the synthesis of zinc glycinate using ZnO and zinc acetate as zinc sources in water, heated to 90°C atlantis-press.com.

Advanced Synthetic Approaches and Process Enhancement

Beyond conventional methods, advanced techniques and optimization strategies are employed to improve the efficiency, yield, and control over this compound synthesis.

Mechanochemical synthesis, often involving ball milling, offers a solvent-free or reduced-solvent approach to chemical reactions. This technique utilizes mechanical energy to induce chemical transformations in solid reactants nih.govbeilstein-journals.orgnih.gov. While specific detailed procedures for the mechanochemical synthesis of this compound (zinc glycerolate or glycinate) were not prominently found, mechanochemistry has been successfully applied to the synthesis of various metal complexes and organic compounds, including those involving zinc and ligands like amino acids researchgate.netresearchgate.net. The application of mechanochemical methods to this compound synthesis could potentially offer advantages such as shorter reaction times, reduced solvent usage, and the possibility of synthesizing novel forms or polymorphs.

Orthogonal experimental design is a statistical method used to efficiently determine the optimal conditions for a process involving multiple factors at various levels daneshyari.comnih.gov. This approach reduces the number of experiments required compared to a full factorial design while still providing information about the influence of each factor and their interactions. Orthogonal experimental design has been applied to optimize the synthesis of glycine-chelated zinc (Zn-Gly). Factors such as pH, ligand concentration, ratio of reactants, reaction time, and temperature were investigated to maximize the chelation rate mdpi.comsemanticscholar.org. The optimal conditions identified through this method can lead to improved yields and purity of the this compound product.

| Factor | Optimal Level (Zn-Gly Synthesis) |

| pH | 6.0 |

| Ligand Concentration | 4% |

| Reaction Ratio (Gly:Zinc Sulfate) | 1:2 |

| Reaction Time | 120 min |

| Reaction Temperature | 70 °C |

Table 1: Optimal conditions for Glycine-chelated Zinc (Zn-Gly) synthesis determined by orthogonal experimental design. mdpi.comsemanticscholar.org

Autoclave-based synthesis, often conducted under hydrothermal conditions, involves carrying out reactions at elevated temperatures and pressures in a sealed vessel. This method is utilized in the synthesis of zinc glycerolate. For instance, reacting ZnO with glycerol in a Teflon-lined stainless steel autoclave at temperatures such as 130°C or 150°C for extended periods (e.g., 10-24 hours) has been reported core.ac.uktci-thaijo.org. Autoclave synthesis can influence the crystallinity, particle size, and morphology of the resulting this compound by controlling the reaction kinetics and the solubility of the reactants and products under supercritical or near-supercritical conditions.

Controlled Morphology Synthesis of this compound Nanostructures

Controlled morphology synthesis allows for the production of this compound with specific shapes and sizes, such as nanoplates and microstacks. These controlled structures can exhibit enhanced or modified characteristics compared to irregularly shaped particles.

Template-Assisted Formation (e.g., Sacrificial Templates)

Template-assisted synthesis is a significant approach for controlling the morphology of this compound nanostructures. One notable example involves the use of sacrificial templates, such as zinc oxide (ZnO) nanorods, to direct the formation of this compound microstructures. Researchers have successfully synthesized zinc glycerolate microstacks by treating ZnO with glycerol researchgate.nettci-thaijo.orgcore.ac.uk. This method leverages the existing morphology of the template to influence the final shape of the this compound product.

In a specific study, the conversion of ZnO nanorod bundles into ZnGly microstacks was illustrated, occurring upon the reaction with glycerol researchgate.net. The morphology of the initial ZnO source has been observed to have a pronounced effect on the resulting ZnGly product core.ac.uk. When synthesized from commercial ZnO powder without structure-directing effects, ZnGly is typically obtained as a random collection of hexagonal prisms core.ac.uk. However, using nanorod-shaped ZnO derived from the thermal decomposition of zinc oxalate (B1200264) nanorods allowed for the transformation into zinc glycerolate microstacks, where hexagonal prisms are aligned face-to-face core.ac.uk. This indicates that the sacrificial ZnO nanorod template provides a structural guide for the assembly of the individual ZnGly units. The process involves the attack of the chelating agent, glycerol, on the ZnO template researchgate.net.

Microstack and Nanoplate Formation

This compound commonly crystallizes in hexagonal plate-like forms tci-thaijo.orggoogle.com. The formation of larger sized crystallite particles exhibiting a pronounced hexagonal morphology contributes to properties like high lubricity google.com. Beyond individual hexagonal prisms, this compound can assemble into more complex microstructures, such as microstacks and nanoplates.

The synthesis from ZnO nanorod sacrificial templates has been shown to yield zinc glycerolate microstacks typically consisting of 6–12 hexagonal prisms aligned face-to-face, with a total length ranging from 2 to 4 μm core.ac.uk. The alignment within these microstacks is attributed to the stacking of the basal planes of the hexagonal prisms core.ac.uk. Studies have also reported the preparation of nano- and microscaled zinc glycerolate, including nanoplates, using inorganic precursors researchgate.net. The specific precursor used can significantly influence the phase and morphology of the resulting this compound product researchgate.net.

Data on the dimensions of these structures highlight the controlled nature of these syntheses:

| This compound Morphology | Source Material | Typical Dimensions | Alignment/Structure |

| Hexagonal Prisms | Commercial ZnO | ~2.5 μm diameter, ~350 nm thickness | Random heap |

| Microstacks | ZnO Nanorod Template | 2–4 μm length, composed of 6-12 prisms | Face-to-face alignment |

| Hexagonal Plates | ZnO + Glycerol (high T) | ~10 micrometer size | Plate-like |

| Hexagonal Crystals | ZnO + Glycerol (lower T) | ~1400 nm diameter, ~330 nm thickness | Well oriented (in stacks) core.ac.uk |

Factors Influencing Particle Size and Morphology

Several factors play a critical role in determining the particle size and morphology of this compound during synthesis. The method of formation is a primary determinant, leading to variable crystalline particle sizes and morphologies google.com.

Key factors identified include:

Synthesis Method: Different synthetic routes, such as the reaction of zinc oxide or zinc oxide forming materials with glycerol at varying temperatures, result in distinct morphologies tci-thaijo.orggoogle.com. For instance, heating zinc oxide and glycerol at 120-300 °C can yield hexagonal plate-like crystals google.com.

Temperature: Reaction temperature significantly impacts crystal development and particle size. Slow heating at lower temperatures (e.g., 110 °C) can produce well-developed crystals, while higher temperatures may be required for smaller plates google.com. The reaction between zinc oxide and glycerol proceeds slowly below 200 °C but rapidly above 220 °C google.com. Carrying out the reaction at temperatures below 110 °C is also possible, with suitable ranges between 55°C to 105°C, preferably around 100°C google.com.

Reaction Time: The duration of the reaction can influence the resulting particle characteristics tci-thaijo.org.

Morphology of Starting Materials: As seen in template-assisted synthesis, the morphology of the precursor material, such as the use of ZnO nanorods versus commercial ZnO powder, has a pronounced effect on the morphology of the final this compound product researchgate.netcore.ac.uk.

Agitation: The presence or absence of agitation during synthesis can affect the ability of individual hexagonal prisms to attach and form microstacks researchgate.net. In an agitated vessel, the formation of microstacks may not occur researchgate.net.

Concentration of Reactants: For instance, controlling the concentration of zinc acetate glycerite can influence the size of this compound nanoparticles obtained via microwave heating google.com.

These factors can be controlled to tune the size and shape of this compound particles, enabling the synthesis of materials with properties optimized for specific applications. Glycerol itself has been shown to act as a structure-directing and stabilizing agent in the synthesis of other metal oxide nanoparticles, influencing their size and morphology scielo.brsocialresearchfoundation.com.

| Factor | Influence on this compound Morphology and Size | Relevant Findings |

| Synthesis Method | Determines overall crystalline particle size and morphology. | Different methods yield variable sizes and shapes google.com. |

| Temperature | Affects crystal development rate and particle size. | Lower temperatures favor well-developed crystals; higher temperatures for smaller plates google.com. Reaction rate varies with temperature google.com. |

| Reaction Time | Can impact the final particle characteristics. | Mentioned as a parameter in synthesis methods tci-thaijo.org. |

| Morphology of Starting ZnO | Directs the formation of microstructures like microstacks. | ZnO nanorods lead to microstacks, while commercial powder yields random prisms researchgate.netcore.ac.uk. |

| Agitation during Reaction | Affects the assembly of hexagonal prisms into microstacks. | Agitation can prevent microstack formation researchgate.net. |

| Reactant Concentration | Can influence nanoparticle size (e.g., zinc acetate glycerite concentration). | Controlling concentration affects nanoparticle size in microwave synthesis google.com. |

Advanced Structural and Spectroscopic Characterization

Diffraction and Microscopic Investigations of Glyzinc Morphology

Diffraction and microscopy techniques are essential for characterizing the solid-state structure and external morphology of this compound, providing data on its crystallinity, crystal structure, and surface features.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. Studies on zinc glycinate (B8599266) have revealed its crystalline nature. Powder XRD analysis of zinc glycinate monohydrate (Zn(Gly)₂·H₂O) has shown that the compound crystallizes in a monoclinic system. researchgate.netatlantis-press.com

The analysis of zinc bisglycinate has identified distinct diffraction peaks at 2-theta (2θ) values of 20.00°, 23.00°, 28.21°, and 38.01°. iosrjournals.org These sharp peaks are indicative of a well-defined crystalline structure. iosrjournals.org

Single-crystal X-ray diffraction studies on related zinc-glycine complexes have provided detailed structural parameters. For the mono(glycinato)zinc(II) complex, [Zn(gly)(H₂O)₄]⁺, it was found to have a regular octahedral structure with both Zn-O and Zn-N bond distances of approximately 2.12 Å. scilit.com Similarly, the tris(glycinato)zincate(II) complex, [Zn(gly)₃]⁻, also exhibits a regular octahedral structure with Zn-O and Zn-N bond distances of 2.12 Å. scilit.com These crystallographic examinations suggest an octahedral geometry for zinc complexes with glycine (B1666218). iosrjournals.org

Table 2: X-ray Diffraction Data for Zinc Glycinate and Related Complexes

| Compound | Crystal System | 2θ Peak Positions (°) | Key Structural Features | Bond Distances (Å) | Reference |

| Zinc Glycinate Monohydrate | Monoclinic | - | - | - | researchgate.netatlantis-press.com |

| Zinc Bisglycinate | - | 20.00, 23.00, 28.21, 38.01 | Octahedral geometry | - | iosrjournals.org |

| Mono(glycinato)zinc(II) | Octahedral | - | Regular octahedral structure | Zn-O: 2.12±0.02, Zn-N: 2.12±0.02 | scilit.com |

| Tris(glycinato)zincate(II) | Octahedral | - | Regular octahedral structure | Zn-O: 2.12±0.01, Zn-N: 2.12±0.01 | scilit.com |

Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography and morphology of solid materials at high magnification. SEM studies of zinc glycinate (ZnG) have revealed the formation of nanosheets. researchgate.net The morphology observed under SEM provides valuable information about the crystal habit and the aggregation of the crystalline particles. The analysis of zinc glycinate hydrate has been part of broader studies on the mechanical properties of dietary supplements, where understanding the particle morphology is crucial for processes like tableting. researchgate.net

Thermal and Other Analytical Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. libretexts.org These methods are fundamental in determining the thermal stability, decomposition pathways, and phase transitions of materials.

For this compound, thermal analysis provides critical insights into its behavior at elevated temperatures. One study investigated the thermal stabilization effect of a this compound compound on Polyvinyl Chloride (PVC). plaschina.com.cn Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed for such characterizations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This allows for the determination of decomposition temperatures, the quantification of mass loss at different stages, and the identification of residual material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. malvernpanalytical.com This technique is used to determine transition temperatures such as melting points, glass transitions, and crystallization events, as well as the enthalpy of these transitions. malvernpanalytical.com

In the study of the this compound compound as a thermal stabilizer for PVC, it was compared with zinc stearate (B1226849). plaschina.com.cn The research indicated that a synergistic effect was achieved when the this compound compound was combined with other additives like epoxy soybean oil and triphenyl phosphite, resulting in excellent thermal stabilization for PVC. plaschina.com.cn

Table 2: Key Thermal Properties of Stabilizers Investigated for PVC

| Stabilizer System | Observation | Technique |

|---|---|---|

| This compound compound | Investigated for thermal and weather stabilization effects. | Congo red test, heating aging, rheometer experiments. plaschina.com.cn |

| Zinc stearate | Used as a comparison standard for the this compound compound. | Congo red test, heating aging, rheometer experiments. plaschina.com.cn |

| This compound compound with co-stabilizers | Showed excellent thermal stabilization due to synergistic effects. | Congo red test, heating aging, rheometer experiments. plaschina.com.cn |

Energy Dispersive X-ray (EDX) Spectroscopy, also known as EDS or EDXA, is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It relies on the principle that each element has a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded with a high-energy beam of electrons, it excites electrons in the atoms, causing them to be ejected from their inner shells. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of X-rays. wikipedia.org The energy of these X-rays is specific to the element from which they were emitted.

EDX analysis of this compound would provide a qualitative and quantitative determination of its elemental composition. This technique can confirm the presence of zinc, carbon, hydrogen, nitrogen, and oxygen, and determine their relative atomic percentages. This is crucial for verifying the stoichiometry of the synthesized compound and for detecting any impurities. EDX is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for elemental mapping of the sample's surface.

The accuracy of quantitative EDX analysis can be affected by factors such as overlapping X-ray emission peaks from different elements and the nature of the sample itself. wikipedia.org For light elements, the technique is generally less sensitive.

Table 3: Expected Elemental Peaks in EDX Spectrum of this compound

| Element | Expected X-ray Emission Lines | Purpose of Analysis |

|---|---|---|

| Zinc (Zn) | K-alpha, K-beta, L-alpha | Confirmation of the presence and quantification of the metallic component. |

| Oxygen (O) | K-alpha | Determination of the oxygen content from the glycinate ligand. |

| Nitrogen (N) | K-alpha | Determination of the nitrogen content from the glycinate ligand. |

| Carbon (C) | K-alpha | Determination of the carbon content from the glycinate ligand. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Zinc Glycinate (B8599266) Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of zinc glycinate, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and electronic properties.

Researchers employ DFT to model the coordination of the zinc ion with glycine (B1666218) ligands. These calculations can predict the most stable arrangement of the atoms in the complex, confirming the chelation of zinc by both the amino and carboxylate groups of glycine. This results in the formation of a stable five-membered ring structure, a key feature of its coordination chemistry.

Key Research Findings from DFT Studies:

Optimized Geometry: DFT calculations reveal the precise bond lengths between the zinc atom and the oxygen and nitrogen atoms of the glycine ligands.

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and stability of the molecule.

Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be predicted and compared with experimental data to confirm the structure of the complex.

Table 1: Theoretical Bond Lengths in Zinc Glycinate from DFT Calculations

| Bond | Predicted Bond Length (Å) |

| Zn-O | 1.95 - 2.10 |

| Zn-N | 2.05 - 2.20 |

| C-O | 1.25 - 1.30 |

| C-N | 1.45 - 1.50 |

| C-C | 1.50 - 1.55 |

Note: The values presented are typical ranges found in computational studies and may vary depending on the specific DFT functional and basis set used.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For zinc glycinate, docking simulations are primarily used to predict its interaction with biological macromolecules, such as proteins and enzymes.

These simulations are crucial in understanding the bioavailability and biological activity of zinc glycinate. By modeling how the complex interacts with transport proteins or the active sites of enzymes, researchers can hypothesize about its mechanisms of absorption and action in biological systems.

Detailed Research Findings from Molecular Docking:

Binding Affinity: Docking studies can estimate the binding energy between zinc glycinate and a target protein, providing a measure of the stability of the interaction.

Interaction Modes: The simulations can identify the specific amino acid residues involved in the binding, highlighting the key hydrogen bonds, electrostatic interactions, and van der Waals forces.

Bioavailability Prediction: By simulating interactions with intestinal zinc transporters (e.g., ZIP4), molecular docking can help to explain the enhanced absorption of zinc in its glycinate form compared to inorganic zinc salts.

Modeling of Chelating Effects and Coordination Chemistry

The enhanced stability and bioavailability of zinc glycinate are attributed to its chelating structure. Computational models are employed to investigate the thermodynamics and kinetics of the chelation process. These models help to quantify the stability of the zinc-glycine bond compared to the hydration of the zinc ion.

Theoretical models of coordination chemistry for zinc glycinate focus on:

Coordination Number and Geometry: Zinc is typically tetra-coordinated in these complexes, adopting a tetrahedral geometry.

Ligand Exchange Reactions: Models can simulate the exchange of water molecules from the hydrated zinc ion with glycine ligands, demonstrating the thermodynamic favorability of chelate formation.

Stability Constants: Computational methods can be used to predict the stability constants (log K) of the complex, which are a measure of the strength of the metal-ligand interaction.

Table 2: Calculated Properties of Zinc Glycinate Chelate

| Property | Theoretical Value/Description |

| Coordination Number | 4 |

| Geometry | Tetrahedral |

| Chelate Ring Size | 5-membered ring |

| Key Stabilizing Interactions | Covalent bonds (Zn-N, Zn-O), electrostatic interactions |

| Predicted Stability (log K) | High, indicating a very stable complex |

Theoretical Frameworks for Formation Mechanisms

While "nanostructure growth" is a broad term, theoretical frameworks can be applied to understand the self-assembly and crystallization processes of zinc glycinate. These frameworks often combine principles from classical nucleation theory with molecular dynamics simulations.

The formation of zinc glycinate crystals from a solution involves several steps that can be modeled theoretically:

Solvation: The initial state involves solvated zinc ions and glycine molecules in a solvent (typically water).

Complexation: Zinc ions and glycine molecules come together to form the zinc glycinate complex.

Nucleation: The complexes begin to aggregate, forming small, stable nuclei. This is the critical step for crystal formation.

Crystal Growth: More zinc glycinate units add to the nuclei, leading to the growth of a macroscopic crystal.

Molecular dynamics (MD) simulations can be used to model these processes at an atomistic level, providing insights into the forces driving the self-assembly and the preferred crystal packing arrangements.

Mechanistic Studies of Glyzinc Interactions in Biological Systems Non Clinical

Cellular and Subcellular Interaction Mechanisms

The interaction of Glyzinc with cells involves specific mechanisms for its uptake and subsequent distribution within the cellular environment. These processes are crucial for understanding how the zinc component of this compound exerts its biological effects.

Role of Specific Zinc Transporters (e.g., ZIP4, ZnT1, DMT1) in this compound Uptake

Zinc homeostasis in cells is tightly regulated by two major families of zinc transporters: the SLC39A (ZIP) family, which primarily mediates zinc influx into the cytoplasm, and the SLC30A (ZnT) family, which facilitates zinc efflux from the cytoplasm or transport into intracellular organelles. jst.go.jpencyclopedia.pubkoreamed.orgmdpi.com

ZIP4 (SLC39A4) is an important zinc importer expressed on the apical membrane of intestinal epithelial cells, playing a direct role in the uptake of divalent zinc ions from the lumen into the enterocytes. jst.go.jpresearchgate.netbiorxiv.org Its expression is upregulated under zinc deficiency and downregulated when zinc concentrations increase. zju.edu.cnjst.go.jp Studies in IPEC-1 cells indicate that the absorption of zinc from Zn-Gly partly depends on ZIP4. zju.edu.cnresearchgate.net Silencing of ZIP4 significantly reduced zinc absorption rate in cells treated with ZnSO4 and Zn-Gly. zju.edu.cnresearchgate.net

ZnT1 (SLC30A1) is a zinc efflux transporter typically located on the basolateral membrane of intestinal epithelial cells, transporting zinc from the enterocytes into the circulation. jst.go.jpresearchgate.netresearchgate.net Its expression is generally upregulated under conditions of zinc sufficiency, often regulated by the metal-responsive transcription factor 1 (MTF-1). jst.go.jpbiorxiv.org In IPEC-1 cells, both Zn-Gly and Zn-Met improved the expression of ZnT1 mRNA compared to the control and ZnSO4. zju.edu.cn

DMT1 (Divalent Metal Transporter 1) is another transporter involved in divalent metal uptake in enterocytes, including zinc and iron. zju.edu.cnresearchgate.net Its expression can be influenced by zinc concentration and may be dependent on the zinc source. zju.edu.cnresearchgate.net In IPEC-1 cells, DMT1 mRNA expression was significantly higher in the control group compared to groups treated with different zinc sources. zju.edu.cnresearchgate.net Silencing of ZIP4 increased DMT1 mRNA expression in ZnSO4-treated cells. zju.edu.cnresearchgate.net

The interplay between these transporters is crucial for maintaining cellular zinc homeostasis. While ZIP4 facilitates influx, ZnT1 mediates efflux, and DMT1 also contributes to uptake, with their expression levels responding to cellular zinc status and the form of zinc supplied. zju.edu.cnjst.go.jpresearchgate.netbiorxiv.org

Intracellular Distribution and Compartmentalization of Zinc from this compound

Once inside the cell, zinc is subject to intracellular distribution and compartmentalization, which are also regulated processes. Intracellular zinc can be buffered by zinc-binding proteins, primarily metallothioneins (MTs), which play a key role in maintaining low levels of free intracellular zinc and can sequester zinc in a readily releasable form. encyclopedia.pubkoreamed.orgmdpi.com

Zinc transporters of the ZnT family facilitate the transport of zinc into various intracellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, endosomes, secretory granules, and synaptic vesicles. encyclopedia.pubkoreamed.orgexlibrisgroup.com Conversely, some ZIP transporters, such as ZIP7, can release zinc from intracellular stores into the cytoplasm. encyclopedia.pubkoreamed.org This dynamic movement of zinc between the cytoplasm and organelles is essential for various cellular functions and signaling. encyclopedia.pubkoreamed.org

Studies in kidney epithelial cells (MDCK) have shown rapid internalization and compartmentalization of zinc in intracellular bodies dispersed throughout the cytoplasm. nih.gov While specific studies on the intracellular distribution of zinc specifically from this compound are limited in the provided context, the general mechanisms of intracellular zinc handling involving MTs and compartmentalization by ZnT and ZIP transporters are expected to apply to zinc delivered in the form of this compound. The bioavailability and cellular uptake efficiency of this compound compared to other zinc sources may influence the rate and extent of intracellular zinc accumulation and subsequent distribution. zju.edu.cnresearchgate.net

Biochemical and Molecular Pathway Modulations

This compound, by providing bioavailable zinc, can modulate various biochemical and molecular pathways within cells, particularly those related to metal handling and antioxidant defense.

Induction of Metallothionein (B12644479) (MT1) Expression by this compound

Metallothioneins (MTs), particularly MT1, are cysteine-rich proteins that bind metal ions like zinc, copper, and cadmium, playing a crucial role in metal detoxification and homeostasis. encyclopedia.pubmdpi.comphysiology.org The expression of MT1 is highly inducible by metal ions, especially zinc. frontiersin.orgamegroups.org

Studies in IPEC-1 cells demonstrated that treatment with Zn-Gly increased the expression of metallothionein 1 (MT1) mRNA compared to the control. zju.edu.cn The induction of MT1 expression by zinc is largely dependent on the metal regulatory transcription factor 1 (MTF-1), which binds to metal response elements (MREs) in the promoter regions of MT genes. frontiersin.orgmdpi.comnih.gov Zinc activates MTF-1, leading to increased transcription of MT genes. frontiersin.orgmdpi.comnih.gov

MT1 serves as a cellular reservoir for zinc, buffering intracellular free zinc levels and protecting against zinc toxicity. encyclopedia.pubphysiology.org The degradation of zinc-bound MT can rapidly release zinc, which can then be utilized for various cellular processes or further induce MT production. mdpi.com The ability of this compound to induce MT1 expression suggests it contributes to the cellular mechanisms for managing zinc levels and potentially mitigating the effects of excess zinc or other heavy metals. zju.edu.cnamegroups.org

Modulation of Antioxidant Pathways (e.g., Nrf2 Pathway)

Zinc is recognized as a component of the cellular antioxidant network, protecting biological systems from oxidative stress. nih.gov Although redox-inactive itself, zinc can modulate redox signaling through multiple mechanisms, including the regulation of transcription factors and the activity of enzymes involved in antioxidant defense. nih.govnih.gov

One key pathway modulated by zinc is the Nrf2 (nuclear factor-erythroid 2-related factor 2) pathway. Nrf2 is a master regulator of the adaptive response to cellular oxidative stress, controlling the expression of numerous antioxidant and phase II detoxification enzymes. nih.govmdpi.comresearchgate.netreferencecitationanalysis.com Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (kelch-like ECH-associated protein 1), which targets it for degradation. nih.govmdpi.com Upon exposure to oxidative stress or certain inducers, Nrf2 is stabilized, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoters of target genes, including those encoding enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) synthesis enzymes. nih.govnih.gov

Zinc can activate the Nrf2 pathway by directly interacting with Keap1, leading to Nrf2 stabilization and nuclear translocation. nih.govnih.govmdpi.com Studies have shown that zinc supplementation can upregulate Nrf2 target genes and enhance antioxidant function. nih.govresearchgate.netresearchgate.net For instance, zinc treatment has been shown to increase Nrf2 gene expression and enhance antioxidant function in chicken embryo hepatocytes. researchgate.netmdpi.comresearchgate.net The effect of Zn-Gly in reducing heat stress-induced oxidative stress in chicken embryo hepatocytes was associated with increased Nrf2 gene expression, suggesting a role for the Nrf2 pathway in its protective effects. researchgate.netmdpi.comresearchgate.net Zinc's influence on the Nrf2 pathway may also involve the modulation of protein kinase B (Akt) activity, which can affect Nrf2 accumulation in the nucleus. nih.govmdpi.com

Effects on Protein Expression Profiles (e.g., Hepatic Proteome)

Research indicates that this compound can influence protein expression profiles, particularly in the liver. Studies in chickens, for instance, have shown that supplementation with zinc glycine (B1666218) chelate affects the expression of proteins involved in various cellular processes. A complete proteomic analysis of liver samples identified several proteins whose expression levels were dependent on the form of zinc supplementation researchgate.net. Bioavailable zinc administered as glycine chelates was found to influence processes stimulating the synthesis of proteins such as ApoA-I, β2-MG, protein-disulphide-isomerase, neuroblast differentiation-associated protein AHNAK, and alpha-N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 in chicken tissues researchgate.net.

Supplementation with zinc chelates has been observed to modify the expression profiles of proteins linked to intracellular transport, the cell cycle, metabolism, and the immune response researchgate.net. Another study in chicken embryos challenged with lipopolysaccharide (LPS) demonstrated that zinc glycinate (B8599266) modulated the expression of zinc transporter proteins and metallothionein (MT), key regulators of systemic zinc homeostasis uliege.be. Specifically, it reversed the elevated expression of the liver zinc finger protein A20 induced by the LPS challenge uliege.be.

In intestinal porcine epithelial cells, different zinc sources, including zinc glycine chelate, influenced the expression of zinc-related transporters like metallothionein 1 (MT1), zinc transporter SLC30A1 (ZnT1), and ZIP4 zju.edu.cnresearchgate.net. Zn-Gly treatment resulted in higher MT1 and ZnT1 mRNA expression compared to zinc sulfate (B86663) zju.edu.cnresearchgate.net.

Chelation Dynamics in Biological Matrices

The behavior of this compound within biological systems is heavily influenced by its chelation dynamics, including its stability, speciation, ligand exchange, and dissociation kinetics.

Stability and Speciation of this compound in Biological Media

The stability and speciation of this compound in biological media are critical for its absorption, distribution, and interaction with biological targets. This compound, or zinc glycinate, is a complex composed of a zinc ion coordinated with one or more glycine molecules ontosight.ai.

Studies on zinc monoglycerolate (ZMG), a related slow-release zinc complex, have shown that it dissolves in aqueous salt solutions and physiological media by dissociating into zinc ions and glycerol (B35011) researchgate.net. The rate and extent of this dissolution are dependent on pH and the concentration and complexing efficiency of other zinc ligands present researchgate.net. Under physiological conditions, various ligands found in biological matrices, such as citrate, lactate, albumin, histidine, glutathione, and other thiols and amino acids, can accelerate the dissolution of ZMG researchgate.net.

While specific data on the stability constants and detailed speciation of this compound across different biological pH ranges and in the presence of competing ligands is not extensively detailed in the provided results, the principle observed for ZMG suggests that this compound's stability and the form in which zinc exists (speciation) will be influenced by the surrounding biological environment. The chelated nature of this compound is thought to contribute to its stability and potentially protect the zinc ion until it reaches its site of absorption or action ontosight.ai.

Studies on the preparation of zinc glycinate highlight its stability and solubility in water, indicating that the chelated form is stable under certain conditions mdpi.com. However, the dynamic nature of biological matrices means that ligand exchange and interactions with other biomolecules will constantly influence the speciation of zinc originating from this compound.

Ligand Exchange and Dissociation Kinetics

Ligand exchange and dissociation kinetics describe the rates at which the glycine ligands in this compound are replaced by other molecules or dissociate from the zinc ion in biological environments solubilityofthings.comnih.gov. These processes are fundamental to the bioavailability and activity of the zinc delivered by this compound.

The interaction of this compound with biological ligands involves the exchange of glycine with other molecules that have a higher affinity for zinc under specific physiological conditions. This ligand exchange can facilitate the release of zinc ions or the formation of new zinc complexes with biomolecules, such as proteins or enzymes researchgate.net.

While direct studies on the ligand exchange kinetics of this compound with specific biological molecules are not detailed in the search results, the general principles of ligand substitution kinetics in coordination chemistry apply solubilityofthings.com. Factors influencing these rates include the nature of the ligands, the metal center, temperature, and the presence of competing ligands solubilityofthings.com.

Studies on related zinc complexes, like zinc monoglycerolate, indicate that ligand exchange plays a role in the release of zinc researchgate.net. The ability of biological ligands to accelerate the dissolution of ZMG suggests that similar ligand exchange processes occur with this compound, leading to the release of zinc in a bioavailable form researchgate.net.

Dissociation kinetics refers to the rate at which the this compound complex breaks apart. This is influenced by the strength of the bond between zinc and glycine and the surrounding environment. The dissociation of this compound is necessary for the zinc ion to become available for uptake by cells and interaction with intracellular targets.

Research on the dissociation of other metal complexes, such as insulin (B600854) hexamers which are stabilized by zinc, highlights the importance of dissociation kinetics in biological activity nih.gov. While this compound is a smaller complex, the principle that dissociation is a prerequisite for the metal ion's biological function is relevant. The stability of this compound in biological media (as discussed in 5.3.1) is intrinsically linked to its dissociation kinetics; a less stable complex will dissociate more rapidly.

The interaction of zinc compounds with biological systems often involves the displacement of zinc from its carrier or complex by cellular uptake mechanisms or high-affinity binding sites on proteins researchgate.net. This process can be viewed as a form of ligand exchange or facilitated dissociation. The bioavailability of zinc from this compound compared to other sources like zinc sulfate suggests differences in their dissociation and ligand exchange properties in biological matrices researchgate.netoup.comshu.ac.uk. Organic zinc sources like this compound may offer more available zinc due to favorable dissociation or ligand exchange characteristics zju.edu.cnresearchgate.net.

Glyzinc in Advanced Materials Science Research

Applications as Process Additives

Glyzinc is utilized as a process additive in the polymer industry, primarily for its stabilizing effects. chembk.comwab-group.com

Role as Thermal Stabilizer in Polymer Science (e.g., PVC)

Polyvinyl chloride (PVC) is a widely used polymer, but its inherent poor thermal stability necessitates the inclusion of heat stabilizers to prevent degradation during processing and use. chembk.combibliotekanauki.plajol.info this compound has been identified as an effective thermal stabilizer for PVC. tci-thaijo.orgresearchgate.netplaschina.com.cn It helps to inhibit the thermal degradation of PVC, which can lead to undesirable changes in color and mechanical properties due to dehydrochlorination. chembk.combibliotekanauki.pl Studies have investigated the thermal and weather stabilization effects of this compound compounds in PVC. plaschina.com.cn

Synergistic Effects in Polymer Stabilization Systems

This compound exhibits synergistic effects when used in combination with other stabilizers in polymer systems. chembk.com For instance, there is a notable synergy between this compound and magnesium stearate (B1226849), which enhances the thermal stability of PVC. chembk.com Compounding this compound with calcium stearate can also lead to improved thermal stability. chembk.com Furthermore, synergistic effects have been observed when this compound is compounded with epoxy soybean oil and triphenyl phosphite, leading to excellent thermal stabilization in PVC formulations. plaschina.com.cn Mixed calcium/zinc thermal stabilizers, including those incorporating zinc carboxylate salts, can provide both acceptable initial color and long-term stability for PVC products when used at appropriate ratios. bibliotekanauki.pl

Catalytic Properties of this compound

This compound has demonstrated potential as a catalyst in various chemical reactions. tci-thaijo.orgtci-thaijo.orgwab-group.comlookchem.com

This compound as a Heterogeneous Catalyst

This compound can function as a heterogeneous catalyst. tci-thaijo.orgtci-thaijo.orgwab-group.comlookchem.com Research has explored its use as a novel heterogeneous catalyst in chemical synthesis. tci-thaijo.orglookchem.com

Catalytic Applications in Chemical Synthesis (e.g., Biodiesel Production)

One significant catalytic application of this compound is in the synthesis of fatty acid methyl esters, a key process in biodiesel production. tci-thaijo.orgtci-thaijo.orglookchem.comrepec.org this compound has been studied as an unconventional heterogeneous catalyst for the glycerolysis of fatty acids in biodiesel production. repec.org This process involves the reaction of triglycerides with alcohol in the presence of a catalyst to yield biodiesel and glycerol (B35011). mdpi.com Studies have shown that this compound can effectively catalyze the transesterification of soybean oil with methanol (B129727) to produce biodiesel. lookchem.com An efficient and environmentally friendly glycerolysis reaction catalyzed by zinc glycerolate has been developed for preparing biodiesel from oleic acid. repec.org Notably, zinc glycerolate has shown the ability to be recycled multiple times without significant loss of catalytic activity, achieving high conversion rates of fatty acids. repec.org

Integration into Hybrid Materials and Nanocomposites

Formation of Zinc-Containing Boron-Carbon-Nitrogen (BCN) Structures

Research indicates that zinc-containing boron-carbon-nitrogen (BCN) hybrid sheets can be synthesized using a single-step thermal method involving glycine (B1666218), zinc nitrate (B79036), and boron oxide at elevated temperatures. This process, based on glycine-nitrate combustion, facilitates the inclusion of zinc oxide (ZnO) components within a porous BCN framework. The synthesis typically involves calculated quantities of boron oxide (B₂O₃), glycine (Gly), and zinc nitrate (Zn(NO₃)₂) at a specific weight ratio, sonicated in water to form a homogeneous solution. This solution is then thermally treated at 500 °C for 2 hours under an argon atmosphere.

The inclusion of zinc species, specifically in the form of ZnO, within the BCN matrix has been confirmed. The formation mechanism suggests that the glycine-nitrate decomposition, along with boron oxide, acts as a source for the ZnO-BCN formation. The presence of ZnO phases involving B, C, or N within the BCN structures can be indicated by additional Raman modes observed in the synthesized material. Control experiments heating mixtures without zinc nitrate result in different product characteristics, supporting the role of the zinc precursor in the formation of the ZnO-BCN structure.

This single-step thermal method offers an easy route for synthesizing these hybrid materials, which can form porous sheets. The ability to incorporate metal oxides like ZnO into the BCN matrix through this method presents a new class of functional hybrids.

Here is a summary of the synthesis parameters:

| Precursors | Weight Ratio (B₂O₃/Gly/Zn(NO₃)₂) | Solvent | Temperature | Atmosphere | Duration | Product |

| Boron Oxide, Glycine, Zinc Nitrate | 1:2:2 | Water | 500 °C | Argon | 2 hours | ZnO-BCN sheets |

Photocatalytic Activity of this compound-Derived Composites

This compound-derived composites, particularly those incorporating zinc oxide within a BCN framework, have demonstrated photocatalytic activity. The incorporation of ZnO into the BCN structure extends the photoresponse into the visible region, making the ZnO-BCN composites effective photocatalysts under sunlight exposure.

Studies have investigated the photocatalytic degradation of organic dyes using these materials. For instance, ZnO/h-BNC (hexagonal boron nitride carbon) hybrids, synthesized using glycine, zinc nitrate, graphene oxide, and boron oxide, were found to be photocatalytically active for the degradation of methyl orange dye under UV irradiation. The zinc species within the h-BNC matrix act as photocatalytically active centers.

Compared to pristine ZnO, the ZnO/h-BNC composites show enhanced activity for dye degradation. The improved photocatalytic performance is attributed, in part, to the enhanced charge separation efficiency within the composite material. Photoluminescence (PL) emission spectra indicate that the bonding within ZnO/h-BNC can quench the fluorescence from ZnO, suggesting efficient interfacial charge transfer from the excited semiconductor nanoparticles. This increased rate of charge transfer and interfacial interaction between the semiconductor and the h-BNC is believed to prolong the electron-hole pair lifetime, inhibiting recombination and accelerating the interfacial charge transfer process, thereby enhancing photocatalytic activity.

Another study explored the photocatalytic degradation of Congo red dye using polymer-supported glycine-Zn(II) composites. This material, derived from glycine pendant groups grafted on a styrene-divinylbenzene copolymer and impregnated with Zn(II), showed a photocatalysis efficiency of 95.4% for Congo red degradation under specific conditions. This was higher than the efficiency observed for the polymer-supported glycine groups without Zn(II) (89.2%). The presence of Zn(II) in the composite enhanced its photocatalytic performance.

These findings highlight the potential of this compound-derived compounds and related zinc-containing precursors in developing effective photocatalytic materials for environmental remediation applications, such as the degradation of organic pollutants in water.

Here is a comparison of photocatalytic efficiencies for Congo Red degradation:

| Photocatalyst | Initial CR Concentration | Catalyst Concentration | Irradiation Time | Photocatalysis Efficiency |

| Polymer-supported glycine groups | 15 mg/L | 1 g/L | 240 min | 89.2% |

| Polymer-supported glycine-Zn(II) | 15 mg/L | 1 g/L | 240 min | 95.4% |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Zinc glycerolate) | 174617 |

| Zinc | 23994 |

| Boron | 10125044 |

| Carbon | 5462310 |

| Nitrogen | 947 |

| Boron Carbon Nitrogen (BCN) | 146036284 (Example BCN compound) |

| Zinc Oxide (ZnO) | 14803 |

| Boron Oxide (B₂O₃) | 16212772 |

| Zinc Nitrate (Zn(NO₃)₂) | 24518 |

| Glycine | 750 |

| Congo Red | 9552845 |

| Methyl Orange | 8874 |

This compound, also known as zinc glycerolate, is a compound formed from zinc and glycerol. It has been explored in various applications, including as a thermal stabilizer for PVC and in pharmaceutical formulations. In the realm of advanced materials science research, this compound and related zinc-containing precursors have shown promise in the formation of complex structures and as components in photocatalytically active materials.

Formation of Zinc-Containing Boron-Carbon-Nitrogen (BCN) Structures

Research indicates that zinc-containing boron-carbon-nitrogen (BCN) hybrid sheets can be synthesized using a single-step thermal method involving glycine, zinc nitrate, and boron oxide at elevated temperatures. This process, based on glycine-nitrate combustion, facilitates the inclusion of zinc oxide (ZnO) components within a porous BCN framework. The synthesis typically involves calculated quantities of boron oxide (B₂O₃), glycine (Gly), and zinc nitrate (Zn(NO₃)₂) at a specific weight ratio, sonicated in water to form a homogeneous solution. This solution is then thermally treated at 500 °C for 2 hours under an argon atmosphere.

The inclusion of zinc species, specifically in the form of ZnO, within the BCN matrix has been confirmed. The formation mechanism suggests that the glycine-nitrate decomposition, along with boron oxide, acts as a source for the ZnO-BCN formation. The presence of ZnO phases involving B, C, or N within the BCN structures can be indicated by additional Raman modes observed in the synthesized material. Control experiments heating mixtures without zinc nitrate result in different product characteristics, supporting the role of the zinc precursor in the formation of the ZnO-BCN structure.

This single-step thermal method offers an easy route for synthesizing these hybrid materials, which can form porous sheets. The ability to incorporate metal oxides like ZnO into the BCN matrix through this method presents a new class of functional hybrids.

Here is a summary of the synthesis parameters:

| Precursors | Weight Ratio (B₂O₃/Gly/Zn(NO₃)₂) | Solvent | Temperature | Atmosphere | Duration | Product |

| Boron Oxide, Glycine, Zinc Nitrate | 1:2:2 | Water | 500 °C | Argon | 2 hours | ZnO-BCN sheets |

Photocatalytic Activity of this compound-Derived Composites

This compound-derived composites, particularly those incorporating zinc oxide within a BCN framework, have demonstrated photocatalytic activity. The incorporation of ZnO into the BCN structure extends the photoresponse into the visible region, making the ZnO-BCN composites effective photocatalysts under sunlight exposure.

Studies have investigated the photocatalytic degradation of organic dyes using these materials. For instance, ZnO/h-BNC (hexagonal boron nitride carbon) hybrids, synthesized using glycine, zinc nitrate, graphene oxide, and boron oxide, were found to be photocatalytically active for the degradation of methyl orange dye under UV irradiation. The zinc species within the h-BNC matrix act as photocatalytically active centers.

Compared to pristine ZnO, the ZnO/h-BNC composites show enhanced activity for dye degradation. The improved photocatalytic performance is attributed, in part, to the enhanced charge separation efficiency within the composite material. Photoluminescence (PL) emission spectra indicate that the bonding within ZnO/h-BNC can quench the fluorescence from ZnO, suggesting efficient interfacial charge transfer from the excited semiconductor nanoparticles. This increased rate of charge transfer and interfacial interaction between the semiconductor and the h-BNC is believed to prolong the electron-hole pair lifetime, inhibiting recombination and accelerating the interfacial charge transfer process, thereby enhancing photocatalytic activity.

Another study explored the photocatalytic degradation of Congo red dye using polymer-supported glycine-Zn(II) composites. This material, derived from glycine pendant groups grafted on a styrene-divinylbenzene copolymer and impregnated with Zn(II), showed a photocatalysis efficiency of 95.4% for Congo red degradation under specific conditions. This was higher than the efficiency observed for the polymer-supported glycine groups without Zn(II) (89.2%). The presence of Zn(II) in the composite enhanced its photocatalytic performance.

These findings highlight the potential of this compound-derived compounds and related zinc-containing precursors in developing effective photocatalytic materials for environmental remediation applications, such as the degradation of organic pollutants in water.

Here is a comparison of photocatalytic efficiencies for Congo Red degradation:

| Photocatalyst | Initial CR Concentration | Catalyst Concentration | Irradiation Time | Photocatalysis Efficiency |

| Polymer-supported glycine groups | 15 mg/L | 1 g/L | 240 min | 89.2% |

| Polymer-supported glycine-Zn(II) | 15 mg/L | 1 g/L | 240 min | 95.4% |

Agricultural and Environmental Research Perspectives

Mechanisms of Zinc Uptake and Translocation in Plants

Understanding how plants absorb and distribute zinc from sources like Glyzinc is crucial for optimizing its use in agriculture. Plants primarily absorb zinc as a divalent cation (Zn²⁺), but uptake of organic ligand-Zn complexes has also been reported imrpress.com.

Foliar and Root Absorption Pathways of this compound in Crops

This compound can be applied to crops through both foliar and root application methods researchgate.net. Studies have shown that foliar application of this compound can be a highly effective method for increasing grain zinc concentration in crops like wheat researchgate.netresearchgate.netmdpi.comdntb.gov.uad-nb.info. Foliar application allows for direct absorption by plant leaves, bypassing potential soil fixation issues that can limit the availability of soil-applied zinc fertilizers mdpi.comnih.gov. The efficacy of foliar uptake can be influenced by leaf properties such as trichome density, stomatal density, stomatal pore size, and the nature of epicuticular waxes frontiersin.org. Adjuvants like surfactants and oils can potentially enhance leaf penetration and thus foliar uptake frontiersin.org.

Root uptake of zinc from the soil involves mechanisms such as the release of hydrogen ions, organic acids, and reductants by roots, which help release Zn²⁺ ions from soluble zinc compounds for absorption by the root epidermis imrpress.com. In cereal crops, root epidermal cells can also take up zinc via the influx of phytosiderophores, which form stable complexes with the metal imrpress.com.

Compared to root application, foliar application of this compound has shown no adverse effects on wheat growth and oxidative stress at various doses in lab-scale experiments researchgate.net. In field conditions, foliar application of this compound significantly increased zinc content in wheat grain researchgate.netresearchgate.net.

Translocation and Distribution of Zinc within Plant Organs

Once absorbed, zinc is translocated and distributed throughout the plant. The translocation of exogenous zinc in wheat plants is dependent on the application stage publish.csiro.au. Foliar application of zinc to the flag leaf and spike at different growth stages can lead to a considerable increase in grain zinc concentration, indicating the ability of these organs to absorb and translocate zinc publish.csiro.au. Studies have shown that the spike can have a greater zinc absorption ability than the flag leaf publish.csiro.au.

The translocation factors (TF) of heavy metals in wheat plants, representing the ratio of the metal concentration in one organ to another, can vary depending on the specific organs and the treatment applied. For instance, translocation factors in wheat plants have been observed in the order of TFLeaf/Root > TFStem/Root > TFGrain/Glume > TFGrain/Stem > TFGrain/Leaf > TFGrain/Root mdpi.com. Optimal application of foliar zinc fertilizer has been shown to result in higher TFStem/Root and TFLeaf/Root but lower TFGrain/Root, TFGrain/Stem, TFGrain/Leaf, and TFGrain/Glume mdpi.com. This suggests that foliar application can influence the distribution of zinc within the plant, potentially favoring accumulation in vegetative tissues over direct translocation to the grain compared to root uptake, although significant grain biofortification is still achieved through foliar application mdpi.compublish.csiro.au.

The re-translocation of zinc from leaves into developing grains via the phloem can be promoted after foliar application of zinc at the late flowering stage mdpi.com.

Speciation of Zinc within Plant Tissues and Grains

The chemical speciation of zinc within plant tissues and grains is important for understanding its mobility, bioavailability, and interactions with other compounds. In plant tissues, zinc is primarily bound to organic compounds such as malate, cysteine, and histidine molecules, which can act as metal binders and potentially as detoxification agents mdpi.com.

In cereal grains, the speciation of zinc can change during grain development cabidigitallibrary.org. While readily water-soluble zinc species may prevail at early developmental stages, zinc becomes increasingly associated with insoluble species as the grain matures cabidigitallibrary.org. Studies on barley grain endosperm have shown that zinc speciation changes dynamically during development cabidigitallibrary.org. In mature cereal grains, zinc appears mainly bound to peptides, while iron is mainly associated with phytic acid escholarship.org. This is consistent with findings that zinc in various cereal grains is often complexed with proteins or other ligands instead of phytate oup.com. However, some studies on barley endosperm have detected a zinc-phosphorus species in mature grain extracts, potentially indicating speciation with a phytate polymer, although at a comparably low abundance cabidigitallibrary.org.

Understanding the molecular speciation of bivalent metals like zinc and iron in different seed tissues is important for efficient biofortification strategies in cereals frontiersin.org.

Biochemical Interactions within Plant Systems

This compound and zinc application can influence various biochemical processes within plants, including interactions with endogenous metal chelators and the content of phytic acid in grains.

Influence of this compound on Plant Endogenous Metal Chelators (e.g., Nicotinamide)

Endogenous metal chelators play a role in the uptake, translocation, and detoxification of metals in plants. Nicotinamide (B372718) (NA) is a nitrogenous compound that has been identified as a pivotal molecule in the transportation and mobilization of zinc in the phloem dntb.gov.uamdpi.com. Research suggests that the loading of zinc into grains has been reported to increase with nicotinamide levels dntb.gov.ua. While the direct influence of this compound specifically on the levels or activity of endogenous metal chelators like nicotinamide requires further specific research, the effectiveness of this compound in enhancing zinc translocation to grains researchgate.netresearchgate.netmdpi.compublish.csiro.au suggests potential interactions or synergistic effects with these natural chelation mechanisms within the plant. Amino acids, like glycine (B1666218) in this compound, have been introduced as natural chelating agents to increase the solubility and availability of micronutrients tandfonline.com.

Effects on Phytic Acid Content in Grains and Zinc-Phytate Molar Ratios

Phytic acid (PA) is a major phosphorus-storing compound in cereal grains that can chelate with zinc, forming insoluble complexes that reduce zinc bioavailability in the human diet researchgate.netmdpi.comtdx.cat. The molar ratio of phytic acid to zinc is considered an important indicator of zinc bioavailability researchgate.netd-nb.infomdpi.com.

Foliar application of this compound has been shown to significantly reduce the grain phytic acid content and the phytic acid to zinc molar ratio in wheat researchgate.netresearchgate.net. For example, in one study, foliar application of this compound at 100 mg/L reduced grain phytic acid by 23.7% and the phytic acid to zinc molar ratio by 32.3% researchgate.netresearchgate.net. This reduction in the phytic acid to zinc ratio suggests improved zinc bioavailability in the fortified grains researchgate.netresearchgate.netd-nb.infonih.govrsc.org.

Different application rates of foliar zinc fertilizer can affect grain phytic acid content and the phytic acid to zinc molar ratio mdpi.comd-nb.infomdpi.com. Studies have shown that optimizing zinc application can lead to a decrease in the calculated grain PA/Zn molar ratio d-nb.info. The combined application of nitrogen and zinc fertilizers has also been shown to significantly affect the phytic acid content and the molar ratio of phytic acid to zinc in grains, with potential for significant reduction in the ratio under optimal conditions mdpi.com.

While some studies on foliar spraying of zinc fertilizer (not specifically this compound) did not significantly affect the phytic acid content in grains, which could prevent zinc from being bound by phytic acid and ultimately improve its bioavailability nih.gov, research specifically on this compound indicates a positive effect on reducing phytic acid content and the PA/Zn ratio researchgate.netresearchgate.net.

Here is a representation of the effect of this compound foliar application on phytic acid content and PA/Zn molar ratio in wheat grain based on the provided search results:

| Treatment (this compound Foliar Application) | Grain Phytic Acid Reduction (%) | PA to Zn Molar Ratio Reduction (%) | Source |

| 100 mg/L | 23.7 | 32.3 | researchgate.netresearchgate.net |

Impact on Photosynthetic Pigments (e.g., Chlorophyll (B73375) Content)

Studies indicate that the application of zinc, including in chelated forms like zinc-glycine (this compound), can positively influence the photosynthetic pigment content in plants, such as chlorophyll. Zinc is an essential micronutrient for plants and plays a crucial role in various enzymatic activities and the synthesis of essential metabolites like chlorophyll researchgate.netut.ac.irimrpress.comscielo.br.

Research on tea leaves treated with Zn-Gly (zinc-glycine) via foliar and soil application demonstrated a promotion in the production of chlorophyll and carotenoids nih.govresearchgate.net. Similarly, in maize, foliar application of zinc-containing fertilizers, including those with amino acids, significantly increased the relative chlorophyll content (measured in SPAD units) at different time points after treatment mdpi.com. This suggests that this compound, as a chelated form of zinc with glycine, can contribute to enhanced chlorophyll content, potentially leading to improved photosynthetic efficiency researchgate.netut.ac.irscielo.brnih.gov.

Mitigation of Heavy Metal Accumulation in Crops

Heavy metal contamination in agricultural soils poses a significant risk to food safety and human health due to the potential for these toxic elements to accumulate in crops researchgate.netpjoes.commdpi.com. Cadmium (Cd) is a particularly concerning heavy metal that can be easily absorbed and enriched by crops pjoes.com. This compound has shown promise as a means to mitigate the accumulation of heavy metals, particularly cadmium, in edible plant parts.

Foliar application of this compound has been evaluated as a strategy for reducing cadmium accumulation in the grains of staple crops like wheat researchgate.netpjoes.commdpi.comresearchgate.netcore.ac.ukhorizonepublishing.comresearchgate.net. Field experiments have demonstrated that foliar application of this compound can significantly reduce the level of cadmium in wheat grain researchgate.netresearchgate.net. Comparative studies have even suggested that foliar application of this compound nanosheets was more effective in reducing Cd accumulation in wheat grain than traditional zinc sulphate at the same zinc dose researchgate.net.

This reduction in cadmium accumulation in grains is a critical aspect of ensuring safe food production, especially in areas with moderately or lightly cadmium-polluted soils pjoes.com. Foliar fertilization with zinc, including chelated forms, is considered a practical and efficient method for minimizing grain cadmium concentration mdpi.comresearchgate.netzjnyxb.cn.

Research findings on the impact of foliar this compound application on cadmium accumulation in wheat grain include observations of a significant reduction in grain Cd levels researchgate.netresearchgate.net. For instance, one study reported a 19.5% reduction in grain Cd level with foliar application of this compound at a specific concentration researchgate.net.

Plants have evolved various mechanisms to cope with heavy metal stress, including detoxification processes at cellular and organ levels plantarchives.orgresearchgate.netnih.gov. These mechanisms include the binding of heavy metals to the cell wall, alterations in ion permeability, active exclusion of metals, biotransformation, and both intracellular and extracellular chelation plantarchives.orgresearchgate.netnih.gov. Compartmentalization of heavy metals within vacuoles is also a key detoxification strategy researchgate.netnih.gov.

Zinc plays a significant role in the tolerance and detoxification of heavy metals in plants frontiersin.org. It can reduce the uptake of heavy metals by roots and their translocation within the plant frontiersin.org. Zinc application can also lead to the immobilization and chelation of heavy metals frontiersin.org. The antagonistic interaction between zinc and cadmium is a notable mechanism where adequate zinc levels can prevent cadmium uptake and transport in plants mdpi.comfrontiersin.org.

Chelation is a crucial mechanism in heavy metal detoxification, involving the binding of metal ions by specific ligands plantarchives.orgresearchgate.netmdpi.comherbmedpharmacol.com. Plants produce chelating compounds, such as phytochelatins and metallothioneins, which can bind to heavy metals and reduce their toxicity researchgate.netmdpi.comherbmedpharmacol.com. Phytochelatins, which are involved in cadmium detoxification, are composed of amino acids, including glutamate, cysteine, and glycine herbmedpharmacol.com. Glycine itself has been recognized for its ability to combine with toxic substances and aid in their breakdown, acting as a detoxifier of heavy metals and reducing oxidative stress induced by cadmium toxicity healthrenewal.co.za. The formation of metal-ligand complexes, facilitated by compounds secreted by plant roots, can also influence the uptake and transport of heavy metals like cadmium nih.gov.

The chelated form of zinc in this compound, where zinc is bound to glycine, likely enhances the mobility and bioavailability of zinc for plant uptake while potentially influencing the plant's own detoxification pathways researchgate.netgitajilifesciences.comresearchgate.netkrishibazaar.inkisanshop.in. This chelation can protect zinc from adverse interactions in the soil and within the plant, ensuring its availability for essential functions, including those related to stress tolerance and heavy metal mitigation krishibazaar.inkisanshop.in.

Table 1: Impact of Foliar this compound Application on Wheat Grain Composition and Cadmium Level

| Parameter | Control | This compound (100 mg/L) | Change (%) | Citation |

| Grain Zn Content | - | - | +28.7 | researchgate.net |

| Grain S Content | - | - | +10.4 | researchgate.net |

| Grain Cu Content | - | - | +17.3 | researchgate.net |

| Crude Protein | - | - | +9.1 | researchgate.net |

| Phytic Acid (PA) | - | - | -23.7 | researchgate.net |

| Grain Cd Level | - | - | -19.5 | researchgate.netresearchgate.net |

| PA to Zn Molar Ratio | - | - | -32.3 | researchgate.net |

Note: Data extracted from cited sources. Specific units for Control and this compound values were not consistently available across snippets for direct comparison in all parameters, hence the focus on percentage change where provided.

Table 2: Effects of Chelated Fertilizers on Chlorophyll Content in Tea Leaves

| Treatment | Chlorophyll a (mg/g) | Chlorophyll b (mg/g) | Carotenoids (mg/g) | Citation |

| CK (Control) | - | - | - | nih.govresearchgate.net |

| Zn-Gly (Foliar) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

| Se-Gly (Foliar) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

| Zn-Gly + Se-Gly (Foliar) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

| CK (Soil) | - | - | - | nih.govresearchgate.net |

| Zn-Gly (Soil) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

| Se-Gly (Soil) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

| Zn-Gly + Se-Gly (Soil) | Promoted | Promoted | Promoted | nih.govresearchgate.net |

Note: Data indicates promotional effect based on graphical representation and text description in cited sources nih.govresearchgate.net. Specific numerical values for chlorophyll and carotenoid content were not extracted.

Comparative Research Analyses

Comparative Studies of Glyzinc with Inorganic Zinc Salts (e.g., ZnSO₄)

The comparison between this compound (zinc glycinate) and inorganic zinc salts like zinc sulfate (B86663) (ZnSO₄) reveals significant differences in their chemical stability, biological absorption, and interaction with cellular mechanisms.